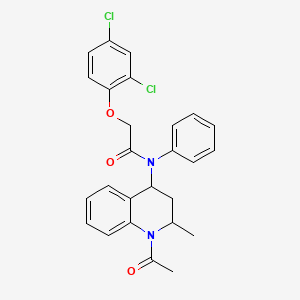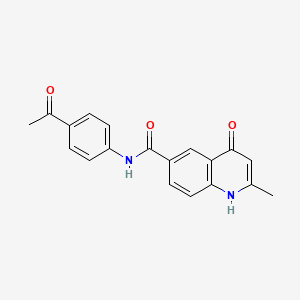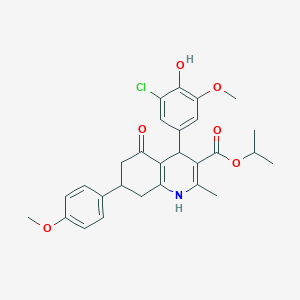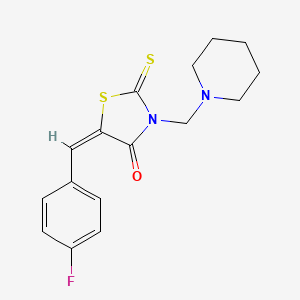![molecular formula C20H21BrN2O7S B5140866 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-aminophenyl butyrate and has been synthesized using several methods.
作用機序
The mechanism of action of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate involves its binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can be measured using various assays. This inhibition is reversible, and the enzyme activity can be restored by removing the compound from the reaction mixture.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PKC, CaMKII, and PKA. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on cellular processes such as gene expression and cell proliferation.
実験室実験の利点と制限
The use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in lab experiments has several advantages and limitations. One of the advantages is that it is a reversible inhibitor, which allows for the study of enzyme kinetics and the determination of enzyme inhibition constants. However, one of the limitations is that it may have off-target effects, which can lead to the inhibition of other enzymes or cellular processes.
将来の方向性
There are several future directions for the use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in scientific research. One of the directions is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound in drug discovery, where it can be used as a lead compound for the development of new drugs. Additionally, the use of this compound in vivo studies could provide further insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. Its synthesis method has been described in several research articles, and it has been used as a probe to study the binding of PKC to its substrates. The mechanism of action of this compound involves its binding to the active site of the enzyme, resulting in the inhibition of its activity. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been described in several research articles. One of the methods involves the reaction of 4-aminophenyl butyrate with bromine in the presence of acetic acid and hydrogen peroxide. The resulting product is then reacted with butyryl chloride and 3-nitrobenzenesulfonyl chloride in the presence of triethylamine to obtain the final product.
科学的研究の応用
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been found to have several applications in scientific research. It has been used as a probe to study the binding of protein kinase C (PKC) to its substrates. This compound has also been used to study the mechanism of action of several other enzymes, including calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).
特性
IUPAC Name |
[2-bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDGXKOXKVGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)
![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)
